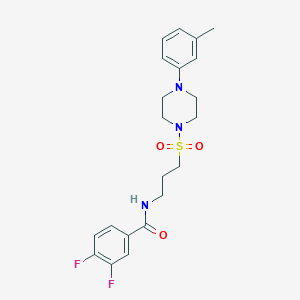
3,4-ジフルオロ-N-(3-((4-(m-トリル)ピペラジン-1-イル)スルホニル)プロピル)ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound has garnered significant interest due to its potential therapeutic applications in treating various autoimmune disorders and cancers.
科学的研究の応用
3,4-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide has several scientific research applications:
Chemistry: Used as a model compound to study BTK inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and its potential to treat autoimmune diseases.
Medicine: Under clinical trials for the treatment of cancers, particularly B-cell malignancies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperazine derivative: This involves the reaction of m-tolylamine with piperazine under suitable conditions.
Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent.
Coupling with 3,4-difluorobenzoyl chloride: The sulfonylated piperazine derivative is coupled with 3,4-difluorobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3,4-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The primary mechanism of action of 3,4-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide involves the inhibition of Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the development and functioning of B-cells. By inhibiting BTK, this compound can effectively disrupt B-cell signaling, leading to reduced proliferation and survival of malignant B-cells.
類似化合物との比較
Similar Compounds
Ibrutinib: Another BTK inhibitor used in the treatment of B-cell malignancies.
Acalabrutinib: A more selective BTK inhibitor with fewer off-target effects.
Zanubrutinib: A BTK inhibitor with improved pharmacokinetic properties.
Uniqueness
Compared to these similar compounds, 3,4-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide offers a unique balance of potency and selectivity. Its distinct chemical structure allows for effective BTK inhibition while potentially minimizing side effects associated with off-target interactions.
特性
IUPAC Name |
3,4-difluoro-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N3O3S/c1-16-4-2-5-18(14-16)25-9-11-26(12-10-25)30(28,29)13-3-8-24-21(27)17-6-7-19(22)20(23)15-17/h2,4-7,14-15H,3,8-13H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDCLJGKQYBHHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
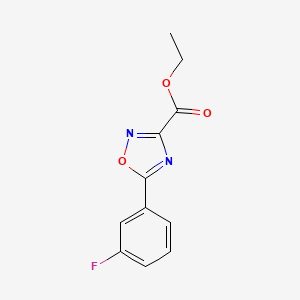
![Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride](/img/structure/B2407013.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone](/img/structure/B2407016.png)
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2407017.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407020.png)
![{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2407021.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide](/img/structure/B2407026.png)
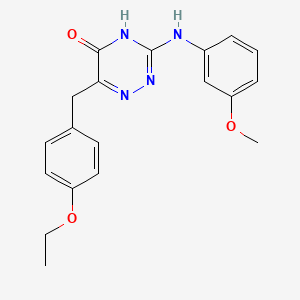
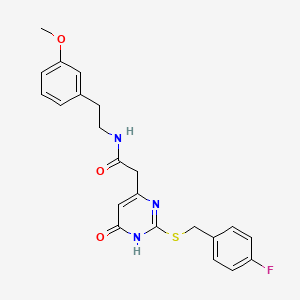

![(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride](/img/structure/B2407030.png)
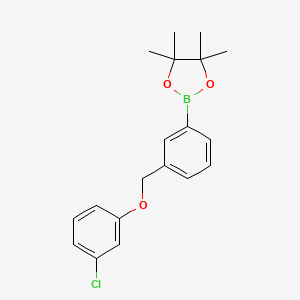
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2407032.png)
